molecular formula C12H17N B1337337 3-(2-Methylphenyl)piperidine CAS No. 661470-63-9

3-(2-Methylphenyl)piperidine

Cat. No.: B1337337
CAS No.: 661470-63-9
M. Wt: 175.27 g/mol
InChI Key: KQSRZADCJRPBDF-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSRZADCJRPBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451728
Record name 3-(2-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661470-63-9
Record name 3-(2-Methylphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661470-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Piperidine Scaffold Derivatives in Contemporary Pharmaceutical Development

The piperidine (B6355638) motif is a prevalent feature in a multitude of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. thieme-connect.com This is due to a combination of favorable properties inherent to the piperidine ring. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.com Furthermore, the nitrogen atom within the ring can act as a proton acceptor, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability. researchgate.net

The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and even reduce potential cardiac toxicity. thieme-connect.comthieme-connect.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and agents for Alzheimer's disease. encyclopedia.pubnih.gov The versatility of the piperidine ring as a synthetic building block allows for the creation of diverse chemical libraries, facilitating the discovery of new and effective therapeutic agents. nih.govmarketresearchintellect.com

Contextualization of 3 2 Methylphenyl Piperidine Within Cns Active Agent Discovery

Within the broad applications of piperidine (B6355638) derivatives, 3-(2-Methylphenyl)piperidine and its analogues have garnered attention for their potential as CNS-active agents. The substitution pattern of the phenyl and methyl groups on the piperidine ring is critical in determining the pharmacological activity of these compounds. Research has shown that such modifications can significantly influence a compound's ability to interact with various receptors and transporters within the central nervous system. clinmedkaz.org

For instance, derivatives of phencyclidine (PCP), which contains a piperidine ring, have been synthesized and studied for their analgesic effects. nih.gov The unique structural features of this compound and related compounds make them interesting candidates for investigation in the context of neurological and psychiatric disorders. The benzyl-piperidine moiety, for example, is a well-established framework for designing agents that target the catalytic site of the acetylcholinesterase (AChE) enzyme, which is relevant in the treatment of Alzheimer's disease. encyclopedia.pub

Computational and Cheminformatics Approaches in 3 2 Methylphenyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in understanding how 3-(2-methylphenyl)piperidine derivatives interact with their biological targets at a molecular level.

Research has shown that piperidine (B6355638) derivatives can be effectively studied using molecular docking to determine their binding affinities and interaction patterns with various proteins. For instance, in studies involving piperidine-containing compounds, docking analyses have revealed key interactions such as hydrogen bonds and hydrophobic interactions that are crucial for their biological activity. The piperidine ring itself often participates in hydrophobic interactions with residues in the binding pocket of the target protein. acs.orgacs.org

Detailed analyses of these interactions help in elucidating the structure-activity relationships (SAR) of these compounds. For example, the substitution pattern on the phenyl ring of this compound can significantly influence its binding affinity and selectivity towards a specific target. The 2-methyl group, in particular, can dictate the orientation of the phenyl ring within the binding site, leading to specific interactions with surrounding amino acid residues.

Interactive Table: Examples of Protein-Ligand Interactions for Piperidine Derivatives

Target Protein Ligand/Derivative Key Interacting Residues Type of Interaction Reference
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) Pyrrolopyrimidinone derivative with piperidine linker K295, Y340, F257, L290, T256, S377, D378 Hydrogen bond, π-π stacking, hydrophobic interactions, coordination with zinc ion acs.org
Carbonic Anhydrase IX (CAIX) Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative Not specified Hydrogen bonds nih.gov

Molecular Dynamics Simulations for Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the binding stability over time. rsc.org MD simulations are powerful computational methods used to study the physical movements of atoms and molecules. nih.gov

For piperidine-based compounds, MD simulations have been employed to assess the stability of the ligand-protein complex predicted by docking studies. These simulations can reveal whether the initial binding pose is maintained over a period of nanoseconds, providing a more accurate prediction of the binding affinity and the durability of the interactions. rsc.orgnih.gov The stability of a system can be evaluated by analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. rsc.org A stable complex will typically show minimal fluctuations in RMSD.

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico tools are increasingly used to predict the biological activities of novel compounds and to identify their potential molecular targets. nih.gov This approach, often part of the early stages of drug discovery, helps in prioritizing compounds for further experimental testing. nih.gov

For derivatives of this compound, various computational models can be used to predict a wide range of biological activities. These predictions are based on the structural features of the molecule and are compared against large databases of compounds with known activities. For instance, piperidine derivatives have been investigated for a wide array of pharmacological applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov

Software and online platforms can predict properties like kinase inhibition, G-protein coupled receptor (GPCR) ligand activity, and enzyme inhibition based on the molecular structure. nih.gov These predictions can guide researchers toward specific therapeutic areas where this compound derivatives might be effective.

Virtual Screening for Novel Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method has become a practical and cost-effective alternative to high-throughput screening (HTS). nih.gov

In the context of this compound, virtual screening can be used to identify novel derivatives with potentially improved potency and selectivity. By using the this compound scaffold as a starting point, researchers can screen virtual libraries of compounds to find molecules with similar or enhanced binding characteristics to a target of interest. nih.govsciengpub.ir This process often involves docking large numbers of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. nih.gov The top-ranked compounds can then be synthesized and tested experimentally, accelerating the process of lead compound identification. upenn.edu

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-(2-Methylphenyl)piperidine, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives using 2-methylbenzyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane. Purification typically involves recrystallization or column chromatography. Purity is validated using nuclear magnetic resonance (NMR; ¹H and ¹³C), high-performance liquid chromatography (HPLC) for retention time consistency, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming the structural integrity of the piperidine ring and substituents. HPLC ensures retention time reproducibility (>98% purity), while HRMS validates the molecular formula. For advanced stereochemical analysis, chiral chromatography or X-ray crystallography may be employed .

Q. What are common synthetic impurities, and how are they mitigated?

  • Methodological Answer : Residual alkylating agents or incomplete substitution products (e.g., mono- or di-substituted piperidines) are common. These are identified via HRMS and mitigated through optimized stoichiometry, reaction time, and temperature. Column chromatography with gradient elution effectively isolates the target compound .

Advanced Research Questions

Q. How does the 2-methylphenyl substituent influence binding to muscarinic acetylcholine receptors (mAChRs)?

  • Methodological Answer : The 2-methylphenyl group enhances lipophilicity and steric interactions with the orthosteric site of mAChRs. Mutagenesis studies (e.g., Y104³·³³A in transmembrane helix 3) reveal ligand-selective signaling bias. Computational docking (e.g., using AutoDock Vina) and functional assays (e.g., cAMP inhibition) quantify binding affinity and pathway-specific efficacy .

Q. How can contradictions between in vitro bioactivity and computational ADMET predictions be resolved?

  • Methodological Answer : Discrepancies often arise from oversimplified in vitro models (e.g., static cell lines vs. dynamic tissues). Validate computational ADMET predictions (via SwissADME or admetSAR) with ex vivo assays (e.g., liver microsomes for metabolic stability) and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. What structural modifications enhance selectivity for cytochrome P450 (CYP) isoforms?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring reduces CYP3A4 affinity, while bulky substituents (e.g., tert-butyl) increase selectivity for CYP2D6. Competitive inhibition assays using recombinant CYP isoforms and molecular dynamics simulations guide rational design .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., phenylglycinol-derived lactams) or asymmetric catalysis (e.g., BINAP-Ru complexes) achieve enantiomeric excess (>90%). Polarimetry and chiral HPLC (e.g., Chiralpak IC column) validate stereochemical purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylphenyl)piperidine
Reactant of Route 2
3-(2-Methylphenyl)piperidine

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